![molecular formula C16H19N3O2S B3012383 N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 894005-55-1](/img/structure/B3012383.png)
N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Overview
Description
N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. This compound is a sulfanylacetamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also have an effect on the expression of certain genes involved in cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of reactive oxygen species (ROS). It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is its potential as a novel anticancer agent. However, there are also limitations to its use in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use. Another limitation is the need for further studies to determine its toxicity and potential side effects.
Future Directions
There are several future directions for research on N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. One direction is to further study its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Further studies are also needed to determine its toxicity and potential side effects in humans. Additionally, research is needed to better understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide can be achieved by various methods. One such method involves the reaction of 6-(furan-2-yl)pyridazin-3-amine with cyclohexyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with thioacetic acid to yield the final product.
Scientific Research Applications
N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been studied for its potential application in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGYKBVCUAETPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330062 | |
Record name | N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
CAS RN |
894005-55-1 | |
Record name | N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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